molecular formula C9H10O3 B041466 Methyl phenoxyacetate CAS No. 2065-23-8

Methyl phenoxyacetate

Cat. No. B041466
CAS RN: 2065-23-8
M. Wt: 166.17 g/mol
InChI Key: BZCKRPHEZOHHBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Methyl Phenoxyacetate Derivatives : The synthesis of compounds related to methyl phenoxyacetate, such as (E)-2-[(3-carboxylphenylimino)methylene]phenoxyacetic acid, involves techniques like FT-IR, UV–vis spectrum, fluorescence spectrum, elemental analysis, electrochemistry, and X-ray diffraction (Chen, Liu, & Han, 2013).

  • Phenoxy-cyanamidoacetates Synthesis : Alkylation reactions with CH3I and (CH3O)2SO2 leading to different linkage isomers in the synthesis of phenoxy-cyanamidoacetates, including methyl phenoxyacetate derivatives (Jäger & Köhler, 1990).

Molecular Structure Analysis

  • Crystal Structure Analysis : The crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate provides insights into the molecular structure of related methyl phenoxyacetate compounds (Mao et al., 2015).

Chemical Reactions and Properties

  • Reactions with Hemoglobin : Methyl phenoxyacetate derivatives show an ability to affect the affinity of hemoglobin for oxygen, revealing insights into their biochemical interactions (Lalezari & Lalezari, 1989).

  • Catalytic Hydrodeoxygenation : Studies on the hydrodeoxygenation of methyl-substituted phenols, including methyl phenoxyacetate, highlight the complexities of these reactions and their dependence on molecular properties (Massoth et al., 2006).

Physical Properties Analysis

  • Spectroscopic Investigations : Spectroscopic studies, such as those on (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, provide detailed information on the physical properties of methyl phenoxyacetate derivatives (Koşar & Albayrak, 2011).

Chemical Properties Analysis

  • Mechanistical Study on Formation of Derivatives : Understanding the formation pathways and tautomers of derivatives of methyl phenoxyacetate is essential for comprehending its chemical properties (Wang et al., 2022).

  • Ester Enolate Claisen Rearrangement : The study of the Claisen rearrangement of derivatives provides insights into the stereochemistry and reaction pathways of methyl phenoxyacetate (Fujisawa, Tajima, & Sato, 1984).

Scientific Research Applications

  • Weed Growth Inhibition in Cereal Crops : 4-chloro-2-methyl phenoxyacetic acid has been shown to effectively inhibit weed growth in cereal crops by impacting the mineral content and plant growth. This finding suggests potential agricultural applications for weed control (Rhodes & Templeman, 1947).

  • Microbial Growth Substrate : Phenol and its derivatives, including methylated compounds, serve as effective heterotrophic substrates for microbial growth. Methylation is noted to improve the energetics of these processes (Müller & Babel, 1994).

  • Analytical Chemistry Applications : A study developed a rapid extraction-methylation procedure for gas chromatographic analysis of chlorinated phenoxyacetic acids in soil, demonstrating the use of these compounds in analytical methods (Chiang, Magee & James, 1991).

  • Supercritical Carbon Dioxide Modification : Research indicates that methylation of carboxylic acids in supercritical carbon dioxide modified with methanol, using a strong cation-exchanger as a catalyst, is suitable for analyzing phenoxyacetic acids in water. This highlights the role of these compounds in environmental analysis (Kawakura & Hirata, 1998).

  • Lipid Lowering and Antiplatelet Activities : Phenoxyacetic acid derivatives related to asarone have been shown to lower low-density lipoprotein cholesterol and triglyceride levels in mice. This suggests their potential therapeutic use in treating hyperlipidemia (Pérez‐Pastén et al., 2006).

  • Environmental Treatment Method : Membrane bioreactor technology has been used to reduce toxic phenoxyacetic and benzoic acid herbicides in wastewater, demonstrating an environmentally friendly and efficient treatment method (Ghoshdastidar & Tong, 2013).

Safety And Hazards

Methyl phenoxyacetate requires personal protective equipment during handling. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or spray mist. Do not ingest. Do not smoke. Keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

methyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCKRPHEZOHHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062161
Record name Acetic acid, phenoxy-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
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Product Name

Methyl phenoxyacetate

CAS RN

2065-23-8
Record name Methyl 2-phenoxyacetate
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Record name Methyl phenoxyacetate
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Record name METHYL PHENOXYACETATE
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Record name Acetic acid, 2-phenoxy-, methyl ester
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Record name Methyl phenoxyacetate
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Synthesis routes and methods I

Procedure details

Illustrative Embodiment 1 is repeated with a mixture of 32 g of phenol, 56 g of methyl chloroacetate, 13 g of methanol and 8 g of dimethoxy benzene (as a gas chromatograph standard). Methyl phenoxy acetate is formed.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Illustrative Embodiment 1 is repeated with a feed mixture of 94 g of methyl chloroacetate, 68 g of phenol and 5 g of dimethoxybenzene (as a gas chromatograph standard). A catalyst of 22 percent Y2O3 on α-Al2O3 produces methyl phenoxy acetate.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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